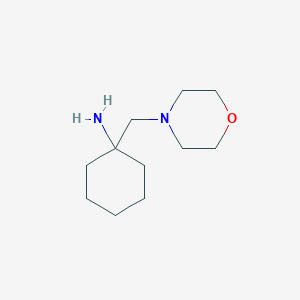

1-Morpholin-4-ylmethyl-cyclohexylamine

Descripción general

Descripción

1-Morpholin-4-ylmethyl-cyclohexylamine is a compound that falls within the class of 4-cyclohexylmorpholines, which are recognized as valuable fine chemicals. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 4-cyclohexylmorpholines, which are closely related to 1-Morpholin-4-ylmethyl-cyclohexylamine, can be achieved through the palladium-catalyzed direct coupling of aryl ethers with morpholines. This process utilizes hydrogen as a reductive agent and does not require acidic additives, yielding the desired products with good efficiency . Additionally, the synthesis of related morpholine derivatives has been reported through various methods, including the reaction of morpholino ethenes with diethyl azodicarboxylate and phenylisocyanate , and the multi-step synthesis of a morpholine derivative that acts as a muscarinic agonist .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography. For instance, the crystal structure of a molecule with a morpholino group and antiproliferative activity was determined, providing insights into the spatial arrangement of the morpholine moiety . Similarly, the crystal structure of 2,6-Di-(trichloroacetyl)-1-(N-morpholinyl)cyclohexene was reported, confirming the predicted structure from chemical and spectral analysis .

Chemical Reactions Analysis

Morpholine derivatives exhibit a range of reactivities depending on the substituents and reaction conditions. For example, morpholino enamines show varying behaviors when reacted with different reagents, such as mesyl chloride and β-nitrostyrene . The reactivity of morpholine adducts with oxovanadium(IV) dithiocarboxylates has also been characterized, demonstrating the influence of adduct formation on bond stretching frequencies and transitions .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be inferred from their structural characteristics and reactivity profiles. For instance, the crystal structure analysis provides information on bond distances and angles, which are crucial for understanding the chemical behavior of these compounds . The synthesis methods and reaction conditions reported in the literature also shed light on the stability and reactivity of morpholine derivatives under various conditions .

Aplicaciones Científicas De Investigación

Ion Chromatographic Analysis

Ion chromatography has been utilized for quantifying morpholine and cyclohexylamine in aqueous solutions containing ammonia and hydrazine, particularly in water treatment for steam-generating systems. This method offers sensitivity and selectivity in detecting these compounds at concentrations typical in such environments (Gilbert, Rioux, & Saheb, 1984).

Synthesis and Stereochemistry in Chemistry

Morpholine and cyclohexylamine derivatives have been synthesized and studied for their stereochemistry and synthetic potential. For instance, the reaction of 4-(cyclohexen-1-yl)morpholine with 1-chlorobenzotriazole has led to the creation of significant compounds confirmed by X-ray crystallography (Katritzky et al., 1994).

Volatility in Water Treatment

The relative volatilities of cyclohexylamine and morpholine in dilute aqueous solution have been a subject of study, especially in the temperature range of 150 to 300 °C. This research is significant for understanding their behavior in steam phases and potential for azeotrope formation, crucial for steam water cycles (Balakrishnan, 1978).

Pharmaceutical Importance

Morpholine derivatives have been emphasized for their potential in developing therapeutic drugs due to their favorable physicochemical properties. The structure-activity relationship strategy in chemical manipulations of morpholine-based molecules is a key area of research (Rupak, Vulichi, & Kapur, 2016).

Combustion Chemistry

The combustion chemistry of morpholine was investigated in a study focused on understanding the stable and radical intermediates and products of the combustion process. This research is essential in evaluating the impact of such compounds on pollutant emissions (Lucassen et al., 2009).

Corrosion Inhibition

Cyclohexylamine and morpholine have been used to control pH in steam-feedwater cycles of boilers, demonstrating significant effectiveness in minimizing the pickup of iron and copper, crucial for preventing corrosion (Ristroph & Yorkgitis, 1956).

Catalysis and Organic Synthesis

Morpholine derivatives have been synthesized and characterized in various studies, offering insights into their applications in catalysis and organic synthesis. These compounds have shown potential in forming novel classes of potent antagonists and catalysts for various chemical reactions (Villarejo, Ragel, & Cuevas, 1993).

Propiedades

IUPAC Name |

1-(morpholin-4-ylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c12-11(4-2-1-3-5-11)10-13-6-8-14-9-7-13/h1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCQVIXJQKSHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424424 | |

| Record name | 1-Morpholin-4-ylmethyl-cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883545-37-7 | |

| Record name | 1-(4-Morpholinylmethyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883545-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Morpholin-4-ylmethyl-cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Morpholin-4-ylmethyl)cyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)

![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)